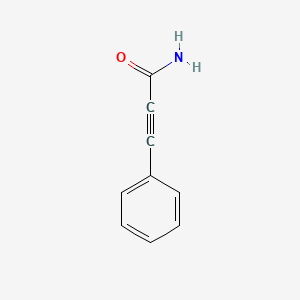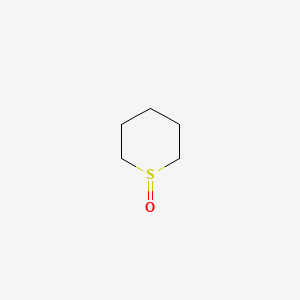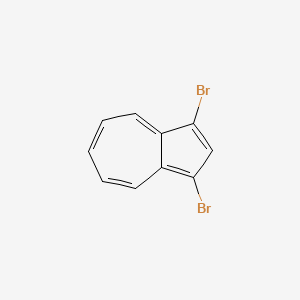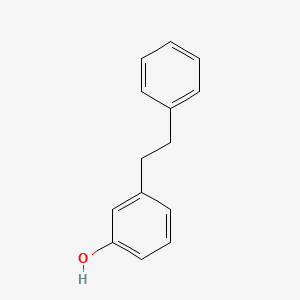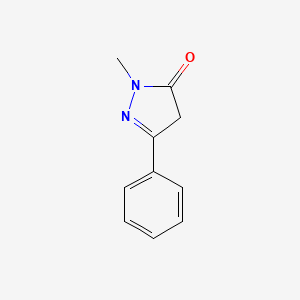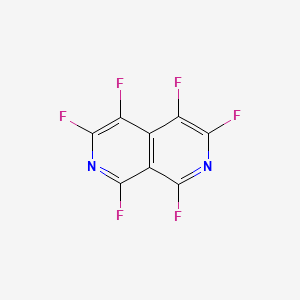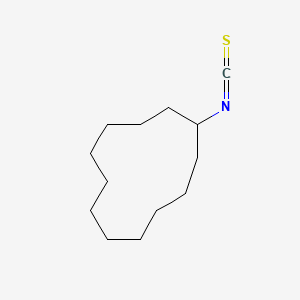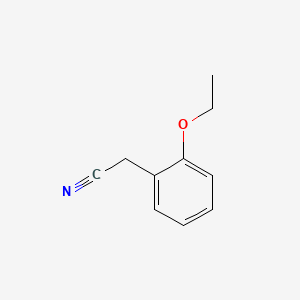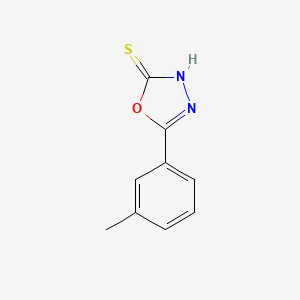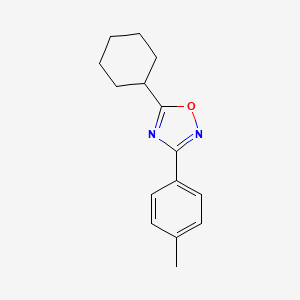
C.I. Direct Blue 218
Overview
Description
C.i. direct blue 218 is a deep purple to dark blue amorphous powder. (NTP, 1992)
Scientific Research Applications
Toxicology and Carcinogenesis
C.I. Direct Blue 218, a copper chelated dye, is used in various industries such as textiles and paper. It has been a subject of research due to its widespread use and potential health implications. A comprehensive study conducted by the National Toxicology Program examined its toxicology and carcinogenesis in rats and mice. The findings indicated significant health effects at high exposure levels, including weight loss, decreased organ weights, and liver and kidney lesions in both species. This study is crucial in understanding the risks associated with occupational and environmental exposure to this compound (National Toxicology Program technical report series, 1994).
Aquatic Toxicity
Research on the aquatic toxicity of this compound revealed its high toxicity to Daphnia magna, a type of water flea commonly used in environmental testing. This study highlights the environmental impact of this compound, emphasizing the need for careful management of its discharge into aquatic ecosystems (Bae & Freeman, 2007).
Wastewater Treatment
The removal of this compound from synthetic wastewater has been studied, showing effective methods like adsorptive bubble separation techniques. This research is vital for developing efficient wastewater treatment processes, especially for industries that heavily use this dye (Horng & Huang, 1993).
Sediment Adsorption
The adsorption behavior of this compound on natural sediment was investigated, providing insights into how this dye interacts with natural environments. Understanding these interactions is essential for assessing the environmental impact of dye pollutants (Liu et al., 2001).
Mechanism of Action
Target of Action
C.I. Direct Blue 218 is primarily used as a dye for various materials such as cellulose, acetate, paper, and textiles . It is also used in the aquaculture industry . I.
Mode of Action
The mode of action of C.I. It is known that the compound is a diazo dye, which means it contains two nitrogen atoms connected by a double bond .
Biochemical Pathways
Direct Blue 218 might be metabolized to benzidine or benzidine congeners . Benzidine and its congeners are known carcinogens, which could explain the observed carcinogenic effects of C.I. Direct Blue 218 in experimental animals .
Pharmacokinetics
The pharmacokinetics of C.I. . It is known that C.I. Direct Blue 218 is a high production volume chemical, indicating widespread potential for exposure . .
Result of Action
The International Agency for Research on Cancer (IARC) has classified C.I. Direct Blue 218 as possibly carcinogenic to humans (Group 2B), mainly on the basis of sufficient evidence for cancer in experimental animals . The exact molecular and cellular effects of C.I.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of C.I. Direct Blue 218 involves the condensation of 2-naphthol with 4,4'-dinitrostilbene followed by reduction of the nitro groups to amino groups and diazotization of one of the amino groups. The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the final product.", "Starting Materials": [ "2-naphthol", "4,4'-dinitrostilbene", "Sodium hydroxide", "Sodium sulfide", "Hydrochloric acid", "Sodium nitrite", "3-hydroxy-2-naphthoic acid", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 4,4'-dinitrostilbene in the presence of sodium hydroxide to form the intermediate product.", "Step 2: The intermediate product is reduced using sodium sulfide and hydrochloric acid to form the corresponding amino compound.", "Step 3: One of the amino groups is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is coupled with 3-hydroxy-2-naphthoic acid in the presence of sodium acetate and acetic acid to form C.I. Direct Blue 218." ] } | |
CAS No. |
28407-37-6 |
Molecular Formula |
C32H16Cu2N6Na4O16S4 |
Molecular Weight |
1087.8 g/mol |
IUPAC Name |
dicopper;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-oxido-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
InChI Key |
GWEZPAIPHHUMTI-UHFFFAOYSA-F |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-])[O-])[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
| 28407-37-6 | |
physical_description |
Deep purple to dark blue solid; [CAMEO] |
Pictograms |
Health Hazard |
solubility |
10 to 50 mg/mL at 63° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


